molecular formula C13H9FN2O2S B5508273 2-cyano-N-(4-fluorophenyl)benzenesulfonamide

2-cyano-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B5508273
M. Wt: 276.29 g/mol
InChI Key: OGCKZWWPWJTMCB-UHFFFAOYSA-N
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Description

2-cyano-N-(4-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C13H9FN2O2S It is characterized by the presence of a cyano group, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-fluorophenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride to form N-(4-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with cyanogen bromide to introduce the cyano group, resulting in the formation of this compound. The reaction conditions generally include the use of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(4-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The cyano and fluorophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-cyano-N-(4-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.

    Industrial Applications: The compound is explored for its potential use in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano and fluorophenyl groups contribute to its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2-cyano-4-fluorophenyl)benzenesulfonamide: Similar structure with an additional cyano group.

    N-(4-fluorophenyl)benzenesulfonamide: Lacks the cyano group.

    4-fluoroaniline: Precursor in the synthesis of the compound.

Uniqueness

2-cyano-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of both the cyano and fluorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-cyano-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-11-5-7-12(8-6-11)16-19(17,18)13-4-2-1-3-10(13)9-15/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCKZWWPWJTMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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